[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzothiazinone core, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated precursors and suitable catalysts.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the benzothiazinone core, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that promote nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
Compared to its analogs, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins.
This detailed article provides a comprehensive overview of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c1-28-18-12-6-15(7-13-18)22(25)21-14-24(17-10-8-16(23)9-11-17)19-4-2-3-5-20(19)29(21,26)27/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRQULMMVMTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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